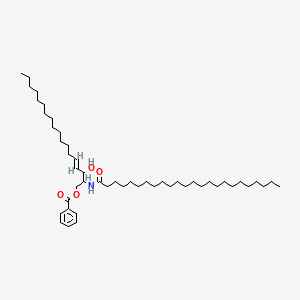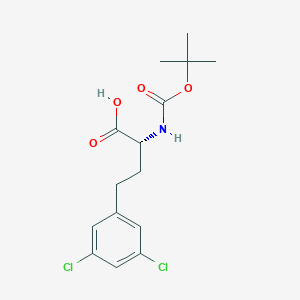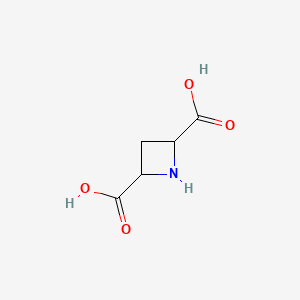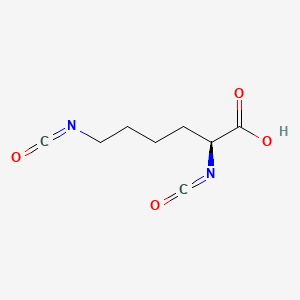
(S)-2,6-Diisocyanatohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,6-Diisocyanatohexanoic acid is an organic compound characterized by the presence of two isocyanate groups attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diisocyanatohexanoic acid typically involves the reaction of hexanoic acid with phosgene or other isocyanate precursors under controlled conditions. The reaction is carried out in the presence of a catalyst, often a tertiary amine, to facilitate the formation of the isocyanate groups. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,6-Diisocyanatohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to form the desired substitution products.
Major Products
The major products formed from these reactions include ureas, carbamates, and amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-2,6-Diisocyanatohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of coatings, adhesives, and foams due to its reactive isocyanate groups.
Wirkmechanismus
The mechanism of action of (S)-2,6-Diisocyanatohexanoic acid involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea or carbamate linkages. This reactivity is harnessed in various applications, including polymerization and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Similar in structure but lacks the carboxylic acid group.
Isophorone diisocyanate: Contains a cycloaliphatic ring, making it more rigid compared to (S)-2,6-Diisocyanatohexanoic acid.
Toluene diisocyanate: Aromatic compound with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both isocyanate and carboxylic acid functional groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a broader range of applications in both organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C8H10N2O4 |
|---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
(2S)-2,6-diisocyanatohexanoic acid |
InChI |
InChI=1S/C8H10N2O4/c11-5-9-4-2-1-3-7(8(13)14)10-6-12/h7H,1-4H2,(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
IRBNMBNVRSUJDG-ZETCQYMHSA-N |
Isomerische SMILES |
C(CCN=C=O)C[C@@H](C(=O)O)N=C=O |
Kanonische SMILES |
C(CCN=C=O)CC(C(=O)O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)
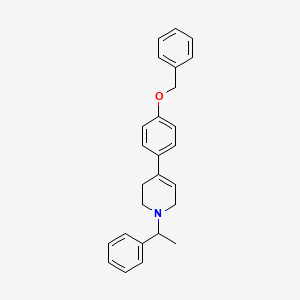
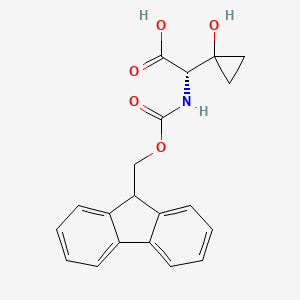
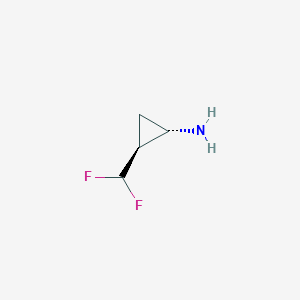
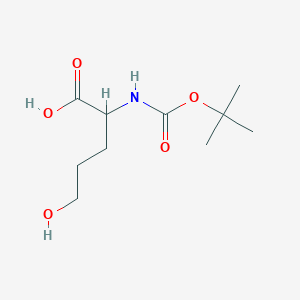
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)
